Product packaging for Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate(Cat. No.:CAS No. 898751-69-4)

Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate

Cat. No.: B1325889
CAS No.: 898751-69-4
M. Wt: 234.29 g/mol
InChI Key: YRMNAZDTNBMZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Oxo-Butyrate Ester Chemistry and Aromatic Ketone Structures

Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate is structurally defined by two principal components: an aromatic ketone and an ethyl ester of a butyrate (B1204436) chain. Aromatic ketones are a class of organic compounds where a carbonyl group is directly attached to at least one aromatic ring. echemi.com This arrangement allows for electronic communication between the carbonyl group and the aromatic system, influencing the molecule's reactivity. The 3,5-dimethylphenyl (or m-xylene) moiety provides a specific substitution pattern on the aromatic ring, which dictates the regioselectivity of its synthesis and its interactions in subsequent chemical transformations. askfilo.comvaia.com

The second key feature is the oxo-butyrate ester framework. Specifically, it is a γ-keto ester, meaning the ketone's carbonyl group is located at the gamma (γ) position relative to the ester's carbonyl carbon. This 1,4-dicarbonyl relationship is a common and valuable motif in organic synthesis. orgsyn.org The presence of both a nucleophilic center (at the α-carbon to the ester) and two electrophilic centers (the ketone and ester carbonyls) provides a rich platform for a variety of chemical reactions.

The general structure of γ-aryl keto esters is a cornerstone for building more complex molecules, and variations in the aryl group and the ester's alkyl chain allow for the fine-tuning of physical and chemical properties. echemi.comontosight.ai

PropertyDescription
Compound Class Aromatic Ketone, γ-Keto Ester
Key Functional Groups Ketone (C=O), Ester (-COOEt)
Aromatic System 3,5-Dimethylphenyl (from m-xylene)
Aliphatic Chain Butyrate

Significance as a Versatile Synthetic Precursor and Advanced Building Block in Organic Synthesis

The utility of this compound in organic synthesis stems from the reactivity of its functional groups. As a polyfunctional molecule, it can undergo selective transformations to create a diverse range of derivatives.

Synthesis: The most direct and common method for synthesizing aryl keto acids and their esters is the Friedel-Crafts acylation. rsc.orgalfa-chemistry.com In the case of this specific compound, the reaction would involve the acylation of 1,3-dimethylbenzene (m-xylene) with a derivative of succinic acid, such as ethyl 4-chloro-4-oxobutyrate (ethyl succinyl chloride), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). askfilo.comrsc.org The two methyl groups on the m-xylene (B151644) ring are ortho- and para-directing activators. vaia.com Acylation would preferentially occur at the C4 position (para to one methyl group and ortho to the other), which is sterically accessible, leading to the desired 3,5-dimethylphenyl product. askfilo.com

Reactivity and Applications:

Ketone Group: The ketone can be reduced to a secondary alcohol, converted into an amine via reductive amination, or used in condensation reactions like the Paal-Knorr synthesis to form five-membered heterocycles (e.g., furans, pyrroles, thiophenes).

Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or reacted with Grignard reagents to form tertiary alcohols.

Combined Reactivity: The 1,4-dicarbonyl system is a classic precursor for the synthesis of various heterocyclic compounds. For instance, treatment with ammonia (B1221849) or primary amines can lead to the formation of dihydropyrrolones or other nitrogen-containing rings.

This versatility makes it a valuable intermediate for constructing more elaborate molecules, including potential pharmacophores in medicinal chemistry. ut.ac.irresearchgate.net

Scope and Research Trajectories Pertaining to this compound

While specific research focused exclusively on this compound is not extensively documented in peer-reviewed literature, its value can be inferred from studies on analogous compounds. The primary research trajectory for molecules of this class is their use as intermediates in the synthesis of biologically active compounds.

Research on similar 4-aryl-4-oxobutanoate structures has shown their utility as precursors for:

Kinase Inhibitors: Certain arylbutanoate derivatives have been investigated as scaffolds for Src kinase inhibitors, which are relevant in cancer research. ut.ac.ir

Antimicrobial Agents: The core structure can be elaborated into heterocyclic systems that exhibit antimicrobial or antifungal properties. scinito.ai

Plant Growth Regulators: Related structures, such as Flurprimidol, which contains a different heterocyclic system but originates from similar synthetic principles, are used as plant growth regulators. biosynth.com

Future research involving this compound would likely focus on its incorporation into multi-step syntheses targeting novel heterocyclic compounds. The specific 3,5-dimethylphenyl substitution provides a unique lipophilic and steric profile that could be explored for optimizing interactions with biological targets in drug discovery programs.

Compound Data

Below are tables detailing the identifiers and typical spectroscopic data for this compound. Spectroscopic values are based on characteristic data for γ-aryl keto esters.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound
Synonyms 3-(3,5-Dimethylbenzoyl)propanoic acid ethyl ester; Benzenebutanoic acid, 3,5-dimethyl-γ-oxo-, ethyl ester
CAS Number 90425-91-3
Molecular Formula C₁₄H₁₈O₃

| Molecular Weight | 234.29 g/mol |

Table 2: Typical Spectroscopic Data

Technique Expected Data
¹H NMR δ ~7.5-7.6 ppm (s, 2H, Ar-H), δ ~7.2 ppm (s, 1H, Ar-H), δ ~4.1-4.2 ppm (q, 2H, -OCH₂CH₃), δ ~3.2-3.3 ppm (t, 2H, -COCH₂-), δ ~2.7-2.8 ppm (t, 2H, -CH₂COOEt), δ ~2.3-2.4 ppm (s, 6H, Ar-CH₃), δ ~1.2-1.3 ppm (t, 3H, -OCH₂CH₃)
¹³C NMR δ ~198-200 ppm (Aromatic C=O), δ ~172-174 ppm (Ester C=O), δ ~138-140 ppm (Ar-C, quat.), δ ~134-136 ppm (Ar-CH), δ ~126-128 ppm (Ar-CH), δ ~60-62 ppm (-OCH₂-), δ ~33-35 ppm (-COCH₂-), δ ~28-30 ppm (-CH₂COOEt), δ ~20-22 ppm (Ar-CH₃), δ ~14-15 ppm (-OCH₂CH₃)

| IR Spectroscopy | ~1730-1740 cm⁻¹ (Ester C=O stretch), ~1680-1690 cm⁻¹ (Aromatic Ketone C=O stretch), ~1600 cm⁻¹ (Aromatic C=C stretch), ~2900-3000 cm⁻¹ (C-H stretch) |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O3 B1325889 Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate CAS No. 898751-69-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(3,5-dimethylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-17-14(16)6-5-13(15)12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMNAZDTNBMZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645555
Record name Ethyl 4-(3,5-dimethylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-69-4
Record name Ethyl 4-(3,5-dimethylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 4 3,5 Dimethylphenyl 4 Oxobutyrate

Classical and Established Synthetic Approaches to Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate

Traditional methods for the synthesis of γ-keto esters like this compound have historically relied on robust and well-understood reaction pathways. These include acylation reactions using various carboxylic acid derivatives and condensation strategies.

Acylation Reactions Utilizing Carboxylic Acid Derivatives

A primary route to aryl ketones and their derivatives involves the acylation of an aromatic ring with a suitable carboxylic acid derivative. In the context of this compound, this typically involves the reaction of 1,3-dimethylbenzene (m-xylene) with a four-carbon acylating agent.

One common approach is a two-step sequence starting with the Friedel-Crafts acylation of m-xylene (B151644) with succinic anhydride. This reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), yields 4-(3,5-dimethylphenyl)-4-oxobutanoic acid. The subsequent step is the esterification of this carboxylic acid with ethanol (B145695), usually under acidic conditions (e.g., using sulfuric acid or tosic acid) via a Fischer esterification, to produce the final product, this compound.

Alternatively, a more direct acylation can be envisioned using an activated form of the ethyl ester of the four-carbon chain, such as ethyl 3-(chloroformyl)propanoate. This acyl chloride can react directly with m-xylene in a Friedel-Crafts acylation to form the target molecule in a single step. This method, however, may be limited by the availability and stability of the acyl chloride.

ReagentsCatalyst/ConditionsProduct
1,3-Dimethylbenzene, Succinic anhydride1. AlCl₃2. Ethanol, H₂SO₄This compound
1,3-Dimethylbenzene, Ethyl 3-(chloroformyl)propanoateAlCl₃This compound

Ester Condensation Reactions

Ester condensation reactions, such as the Claisen condensation, are fundamental in the formation of β-keto esters. While not a direct route to the γ-keto ester structure of this compound, variations and related condensation reactions can be employed. For instance, a reaction between an appropriate aryl ketone and a diethyl oxalate in the presence of a base like sodium ethoxide can yield related diketo compounds, which could then be selectively reduced and decarboxylated. However, this is a more indirect and less common approach for this specific target molecule.

Friedel-Crafts Acylation Strategies

As mentioned in section 2.1.1., Friedel-Crafts acylation is a cornerstone for the synthesis of this compound. The reaction proceeds via the formation of an acylium ion from the acylating agent (e.g., succinic anhydride or an acyl chloride) and a Lewis acid catalyst. This electrophilic acylium ion then attacks the electron-rich aromatic ring of m-xylene. The dimethyl substitution pattern on the benzene ring directs the acylation to the ortho and para positions relative to the methyl groups. In the case of m-xylene, the primary site of acylation is the C-4 position, leading to the desired 3,5-dimethylphenyl substituent.

The choice of solvent and reaction temperature can significantly influence the yield and selectivity of the Friedel-Crafts acylation. Common solvents include nitrobenzene and carbon disulfide, although greener alternatives are increasingly being explored. The reaction typically requires stoichiometric amounts of the Lewis acid catalyst, as the product ketone can form a complex with the catalyst, rendering it inactive.

Modern and Advanced Synthetic Transformations for this compound

Contemporary organic synthesis has seen the development of more sophisticated and often more efficient methods for the construction of carbon-carbon bonds, including those found in this compound. These modern approaches often offer milder reaction conditions, higher functional group tolerance, and greater control over selectivity.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal catalysis, particularly with palladium, has revolutionized the formation of aryl-carbon bonds. Several cross-coupling strategies could potentially be employed for the synthesis of this compound.

One plausible route is a Suzuki-Miyaura coupling reaction. This would involve the palladium-catalyzed cross-coupling of 3,5-dimethylphenylboronic acid with a suitable four-carbon electrophile containing the ethyl ester moiety, such as ethyl 4-chloro-4-oxobutanoate. This reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base.

Another potential method is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene. For the synthesis of the target molecule, this could involve the reaction of 1-bromo-3,5-dimethylbenzene with an appropriate unsaturated ester, such as ethyl but-3-enoate, followed by oxidation of the resulting intermediate. However, controlling the regioselectivity of the initial coupling can be challenging.

Coupling PartnersCatalyst SystemPotential Product
3,5-Dimethylphenylboronic acid, Ethyl 4-chloro-4-oxobutanoatePalladium catalyst, BaseThis compound
1-Bromo-3,5-dimethylbenzene, Ethyl but-3-enoatePalladium catalyst, BaseIntermediate for this compound

Organocatalytic Methods for Preparation

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis and for the construction of complex molecules under mild conditions. For the synthesis of γ-keto esters, organocatalytic approaches could offer enantioselective routes to chiral derivatives.

A potential organocatalytic strategy for a related structure would be the Michael addition of a nucleophile to an α,β-unsaturated γ-keto ester. For instance, if one were to synthesize a derivative of this compound, an organocatalyst could be used to direct the stereoselective addition of a nucleophile to a precursor like ethyl (E)-4-(3,5-dimethylphenyl)-4-oxobut-2-enoate. Chiral amines or thioureas are common organocatalysts for such transformations. While this does not directly yield the target compound, it showcases the potential of organocatalysis in creating stereochemically rich analogs.

Photochemical and Electrochemical Synthetic Pathways

Photochemical Synthesis:

Photochemical reactions, initiated by the absorption of light, offer unique pathways for bond formation and functional group transformations. For the synthesis of aromatic ketones, photochemical methods can be employed, often involving radical intermediates. One plausible, though not explicitly documented for this specific molecule, photochemical approach could involve the photo-Fries rearrangement of a suitable precursor or the photochemically initiated acylation of 1,3-dimethylbenzene.

Aromatic ketones can also act as photosensitizers in various reactions. acs.org In a hypothetical synthetic context, a precursor to the target molecule could undergo a photochemical cyclization or rearrangement sensitized by another aromatic ketone. acs.org Another approach involves the photochemical uncaging of ketones from a protected form, which could be a strategy for the controlled release of the target molecule in a reaction mixture. nih.gov

Table 1: Potential Photochemical Reactions for Aromatic Ketone Synthesis

Reaction Type Reactants Light Source General Observations
Photo-Fries Rearrangement Aryl esters UV light Rearrangement of an aryl ester to a hydroxyaryl ketone.
Photochemical Acylation Aromatic hydrocarbon, Acyl source UV light Can proceed via radical mechanisms, often with moderate yields.
Photochemical Uncaging Caged ketone precursor UV/Visible light Allows for spatial and temporal control of ketone release. nih.gov
Electrochemical Synthesis:

Electrochemical methods provide a powerful tool for organic synthesis, often allowing for milder reaction conditions and avoiding the use of stoichiometric hazardous reagents. The electrochemical synthesis of aromatic ketones and the formation of carbon-carbon bonds in β-keto esters have been reported. acs.orgacs.org

A potential electrochemical route to this compound could involve the coupling of an activated form of 1,3-dimethylbenzene with a four-carbon chain precursor at an electrode surface. The α-arylation of ketones using electrochemical methods has been demonstrated with enol acetates and aryl diazonium salts, suggesting a possible pathway if a suitable precursor to the ketoester is used. rsc.org Furthermore, the electrochemical reduction of aromatic aldehydes and ketones to form alcohols is a well-established process, which, while not a direct synthesis of the target ketoester, highlights the utility of electrochemistry in modifying carbonyl compounds. organic-chemistry.orgacs.org The electrochemical carbon-carbon bond formation between β-keto esters and silyl enol ethers, mediated by manganese salts, also presents a relevant strategy for constructing the carbon skeleton of the target molecule under neutral conditions. acs.org

Table 2: Examples of Electrochemical Synthesis of Carbonyl Compounds

Reaction Type Substrates Key Reagents/Mediators General Outcome
α-Arylation of Ketones Enol acetates, Aryl diazonium salts - Formation of α-aryl ketones. rsc.org
C-C Bond Formation β-Keto esters, Silyl enol ethers Manganese salts Generation of tricarbonyl compounds. acs.org
Deoxyarylation Aromatic aldehydes/ketones, Terephthalonitrile - Reductive coupling to form diaryl alkanes. acs.org
Mediated Oxidation Aromatic precursors Ceric methanesulfonate Synthesis of aromatic aldehydes and ketones. acs.org

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considering aspects such as solvent choice, atom economy, and the use of renewable resources.

A common method for synthesizing aryl ketones is the Friedel-Crafts acylation, which traditionally uses stoichiometric amounts of a Lewis acid catalyst and often employs halogenated solvents. organic-chemistry.orgstudymind.co.ukchemguide.co.uk To align with green chemistry principles, the development of solvent-free or environmentally benign reaction systems is crucial.

Research has shown that Friedel-Crafts acylations can be performed under solvent-free conditions, for instance, by using a solid-supported catalyst or microwave irradiation. nih.gov For example, silica-supported boric acid has been used as a recyclable catalyst for the trans-esterification of β-keto esters under solvent-free conditions, achieving high yields. nih.gov Lipase-catalyzed transesterification also offers a mild, solvent-free method for preparing β-keto esters. google.com The use of water as a solvent in the synthesis of aromatic ketones via visible-light-induced aerobic C-H oxidation represents another green approach. chemistryviews.org

Table 3: Green Approaches to Reactions Relevant to Ketoester Synthesis

Green Approach Reaction Type Catalyst/Conditions Benefits
Solvent-Free Trans-esterification of β-keto esters Silica-supported boric acid Recyclable catalyst, high yields, no organic solvent. nih.gov
Solvent-Free Transesterification of β-keto esters Lipase (e.g., CALB) Mild conditions, high chemoselectivity. google.com
Aqueous Synthesis C-H oxidation to aromatic ketones CeCl₃, visible light, air Use of water as a green solvent, mild conditions. chemistryviews.org
Microwave-Assisted Preparation of β-keto esters - Faster reaction times, often solvent-free. tandfonline.com

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. The traditional Friedel-Crafts acylation has a poor atom economy due to the use of a stoichiometric amount of Lewis acid catalyst that is consumed during the reaction and generates significant waste during workup. acs.org

More atom-economical approaches include catalytic Friedel-Crafts acylations that use only a small amount of a recyclable catalyst. Methodologies that utilize methanesulfonic anhydride for promoting the Friedel-Crafts acylation of carboxylic acids offer a metal- and halogen-free alternative with minimal waste streams. acs.org C-H activation and oxidation reactions are also highly atom-economical strategies for the synthesis of aromatic ketones, as they directly functionalize the aromatic ring without the need for pre-functionalized starting materials. chemistryviews.org

The synthesis of this compound from renewable feedstocks would significantly enhance its sustainability. The aromatic core, 1,3-dimethylbenzene (m-xylene), is traditionally derived from petroleum. However, there is growing research into the production of aromatic compounds from biomass. nih.govnih.govacs.org

Lignin, a major component of lignocellulosic biomass, is a rich source of aromatic compounds. rsc.orgresearchgate.net Through various depolymerization and upgrading processes, platform chemicals such as vanillin and other substituted phenols can be obtained from lignin. researchgate.net These can potentially be converted to 1,3-dimethylbenzene or other suitable precursors for the synthesis of the target molecule. Sugars, obtainable from cellulose and hemicellulose, can also be converted into aromatic compounds through catalytic fast pyrolysis or other biotechnological routes. acs.org The construction of microbial cell factories capable of producing desired aromatic molecules from renewable feedstocks like glucose is a promising alternative to chemical synthesis from fossil fuels. nih.govnih.gov

Table 4: Potential Renewable Sources for Aromatic Precursors

Renewable Feedstock Processing Method Potential Aromatic Products
Lignin Depolymerization, Hydrogenolysis Substituted phenols, Benzene, Toluene, Xylenes. rsc.orgresearchgate.net
Sugars (from Cellulose) Catalytic Fast Pyrolysis, Fermentation Benzene, Toluene, Xylenes, and other aromatics. acs.org
Biomass Microbial Cell Factories Aromatic amino acids and other aromatic precursors. nih.govnih.gov

Mechanistic Investigations of Chemical Transformations Involving Ethyl 4 3,5 Dimethylphenyl 4 Oxobutyrate

Reactivity and Reaction Mechanisms of the Ketone Moiety in Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate

The ketone carbonyl group in this compound is a primary site for chemical reactions. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, and the adjacent α-protons exhibit acidity, enabling enolate formation.

Nucleophilic Addition Reactions: Detailed Mechanistic Pathways

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final alcohol product.

The reactivity of the carbonyl carbon is influenced by the electron-donating nature of the 3,5-dimethylphenyl group, which can slightly reduce its electrophilicity compared to an unsubstituted benzoyl group. However, it readily undergoes addition reactions with strong nucleophiles such as organometallic reagents.

Mechanism of Grignard Reaction:

A classic example is the Grignard reaction. The organomagnesium halide (R-MgX) acts as a source of a carbanion nucleophile (R⁻). The reaction proceeds as follows:

Nucleophilic Attack: The carbanion from the Grignard reagent attacks the electrophilic carbonyl carbon of this compound, breaking the π-bond of the carbonyl group and forming a new carbon-carbon bond. This results in a magnesium alkoxide intermediate.

Protonation: Subsequent workup with a protic solvent, such as aqueous acid, protonates the alkoxide to yield a tertiary alcohol.

Nucleophile (Grignard Reagent)Product
Methylmagnesium bromide (CH₃MgBr)Ethyl 4-(3,5-dimethylphenyl)-4-hydroxy-4-methylpentanoate
Phenylmagnesium bromide (C₆H₅MgBr)Ethyl 4-(3,5-dimethylphenyl)-4-hydroxy-4-phenylbutanoate
Ethylmagnesium bromide (CH₃CH₂MgBr)Ethyl 4-(3,5-dimethylphenyl)-4-hydroxy-4-ethylhexanoate

This table presents the expected products from the reaction of this compound with various Grignard reagents.

Reduction Reactions: Chemoselectivity and Stereochemical Control

The reduction of the ketone moiety in this compound can yield the corresponding secondary alcohol. The choice of reducing agent is crucial for achieving chemoselectivity, as the ethyl ester group can also be susceptible to reduction.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. NaBH₄ is a milder reducing agent and is generally chemoselective for the reduction of ketones in the presence of esters at low temperatures. libretexts.org In contrast, LiAlH₄ is a much stronger reducing agent and will typically reduce both the ketone and the ester to the corresponding diol. libretexts.orgmasterorganicchemistry.com

Mechanism of Hydride Reduction:

Hydride Attack: A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon.

Alkoxide Formation: This leads to the formation of a tetrahedral alkoxide intermediate.

Protonation: Workup with a protic source protonates the alkoxide to give the secondary alcohol.

The reduction of the prochiral ketone in this compound results in the formation of a new stereocenter. The stereochemical outcome of the reduction can be influenced by the steric bulk of the substituents on the aromatic ring and the nature of the reducing agent. For instance, the use of bulky reducing agents can lead to preferential attack from the less hindered face of the carbonyl group, resulting in a degree of stereochemical control. Biocatalytic reductions using enzymes such as ketoreductases can often provide high levels of enantioselectivity.

Reducing AgentSolventProduct(s)
Sodium Borohydride (NaBH₄)MethanolEthyl 4-(3,5-dimethylphenyl)-4-hydroxybutanoate
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether4-(3,5-dimethylphenyl)butane-1,4-diol
Baker's Yeast (Saccharomyces cerevisiae)Water/Glucose(S)- or (R)-Ethyl 4-(3,5-dimethylphenyl)-4-hydroxybutanoate (enantioselective)

This table illustrates the products obtained from the reduction of this compound with different reducing agents, highlighting the chemoselectivity.

Enolization and Enamine-Mediated Reactions

The protons on the carbon atom alpha to the ketone (the C3 position) are acidic and can be removed by a base to form an enolate ion. This enolate is a powerful nucleophile and can participate in a variety of reactions.

Enamine Formation:

In the presence of a secondary amine and an acid catalyst, the ketone can be converted to an enamine. wikipedia.orgmasterorganicchemistry.comlibretexts.org The mechanism involves the initial formation of a carbinolamine, followed by dehydration to form an iminium ion. A proton is then removed from the α-carbon to yield the enamine. libretexts.org

Nucleophilic attack of the secondary amine on the carbonyl carbon.

Proton transfer to form a carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation of the α-carbon to form the enamine.

Enamines derived from this compound can then be used in subsequent reactions, such as the Stork enamine alkylation, where the enamine acts as a nucleophile to attack an alkyl halide.

Alpha-Halogenation and Subsequent Transformations

The ketone can undergo halogenation at the α-position under either acidic or basic conditions.

Acid-Catalyzed Halogenation:

Under acidic conditions, the reaction proceeds through an enol intermediate. The enol then attacks a molecule of the halogen (e.g., Br₂) in an electrophilic addition-elimination type mechanism.

Base-Promoted Halogenation:

In the presence of a base, an enolate is formed, which then acts as a nucleophile and attacks the halogen. This process can be difficult to control, and polyhalogenation can occur, as the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons.

The resulting α-halo ketone is a versatile intermediate that can undergo various subsequent transformations, such as elimination reactions to form α,β-unsaturated ketones or nucleophilic substitution reactions.

Reactivity and Reaction Mechanisms of the Ethyl Ester Functional Group

The ethyl ester group in this compound also exhibits characteristic reactivity, primarily centered around the electrophilic carbonyl carbon of the ester.

Transesterification Reactions: Kinetics and Equilibrium Studies

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification Mechanism:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack. researchgate.net

Nucleophilic Attack: A molecule of the new alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. researchgate.net

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the original ethoxy group.

Elimination: The original ethanol (B145695) molecule is eliminated as a leaving group.

Deprotonation: The protonated carbonyl of the new ester is deprotonated to regenerate the acid catalyst and yield the final transesterified product. researchgate.net

The kinetics of transesterification are influenced by several factors, including the nature of the alcohol, the catalyst concentration, and the temperature. The reaction is an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the new alcohol or to remove one of the products (e.g., ethanol) as it is formed.

AlcoholCatalystRelative Rate
MethanolH₂SO₄1.0
PropanolH₂SO₄0.8
IsopropanolH₂SO₄0.5
tert-ButanolH₂SO₄<0.1

This table provides hypothetical relative rates for the acid-catalyzed transesterification of this compound with various alcohols, illustrating the effect of steric hindrance on reaction kinetics.

Hydrolysis and Saponification Mechanisms

The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding carboxylic acid. The mechanisms in each case proceed through a nucleophilic acyl substitution pathway. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This attack forms a tetrahedral intermediate. Subsequently, a proton transfer occurs from the attacking water moiety to the ethoxy group, converting it into a good leaving group (ethanol). The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating ethanol. A final deprotonation step yields the carboxylic acid product, 4-(3,5-dimethylphenyl)-4-oxobutanoic acid, and regenerates the acid catalyst.

Base-Promoted Saponification: In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis is known as saponification. masterorganicchemistry.com The reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the ethoxide ion as the leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid (pKa ~4-5) is immediately deprotonated by the ethoxide ion (conjugate acid pKa ~16) or another hydroxide ion in an irreversible acid-base reaction. masterorganicchemistry.com This final step yields the sodium salt of the carboxylic acid (a carboxylate). To obtain the neutral carboxylic acid product, a subsequent acidification step is required during the workup. masterorganicchemistry.com

Nucleophilic Acyl Substitution with Nitrogen and Sulfur Nucleophiles

The ethyl ester group of this compound can undergo nucleophilic acyl substitution with various nitrogen and sulfur nucleophiles. These reactions also proceed via the characteristic addition-elimination mechanism at the carbonyl carbon. libretexts.orglibretexts.org

Nitrogen Nucleophiles (Aminolysis): Reaction with ammonia (B1221849) or primary/secondary amines (aminolysis) converts the ester into the corresponding amide. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the ester's carbonyl carbon. This forms a zwitterionic tetrahedral intermediate, which then undergoes proton transfer to generate a more favorable intermediate where the nitrogen is neutral and the oxygen of the original ethoxy group is protonated, making it a better leaving group (ethanol). The intermediate collapses, eliminates ethanol, and after a final deprotonation step, yields the corresponding N-substituted or unsubstituted amide, 4-(3,5-dimethylphenyl)-4-oxobutanamide. The reaction often requires elevated temperatures as amines are generally less nucleophilic than hydroxide ions.

Sulfur Nucleophiles: Thiols are sulfur analogs of alcohols and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. msu.edu Thiolates can react with the ester group of this compound to form a thioester. The mechanism is analogous to saponification, where the highly nucleophilic thiolate attacks the carbonyl carbon to form a tetrahedral intermediate. nih.gov Subsequent elimination of the ethoxide ion yields the thioester product, S-ethyl 4-(3,5-dimethylphenyl)-4-oxothiobutanoate. Due to the high nucleophilicity of thiolates, this reaction generally proceeds efficiently. msu.edu

Reactivity and Reaction Mechanisms of the 3,5-Dimethylphenyl Aromatic System

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Directing Effects

The 3,5-dimethylphenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The regiochemical outcome of these reactions is determined by the cumulative directing effects of the substituents already present on the ring: the two methyl groups and the 4-oxobutyrate side chain.

Methyl Groups (-CH₃): Methyl groups are activating substituents that donate electron density to the ring through an inductive effect and hyperconjugation. They are classified as ortho, para-directors. youtube.com In this molecule, the two methyl groups are at positions 3 and 5.

Acyl Group (-C(O)R): The 4-oxobutyrate side chain is attached to the ring via a carbonyl group. This acyl group is a deactivating substituent because the carbonyl group is strongly electron-withdrawing through resonance and induction. This effect decreases the nucleophilicity of the aromatic ring, making it less reactive than benzene. wikipedia.org Acyl groups are classified as meta-directors.

Combined Directing Effects: The directing effects of the substituents reinforce each other. The two methyl groups at positions 3 and 5 direct incoming electrophiles to the positions ortho and para relative to them.

The positions ortho to the methyl groups are 2, 4, and 6.

The position para to the methyl group at C3 is C6.

The position para to the methyl group at C5 is C2.

The acyl group at position 1 is a meta-director, meaning it directs incoming electrophiles to positions 3 and 5. However, these positions are already substituted.

Considering the powerful ortho, para-directing influence of the activating methyl groups, electrophilic attack will be strongly favored at the positions that are ortho or para to them. The position C4 is sterically hindered by the two adjacent methyl groups. Therefore, the most likely positions for electrophilic substitution are C2 and C6, which are electronically activated by both methyl groups and are sterically accessible.

Substituent on RingEffect on ReactivityDirecting Influence
-CH₃ (x2)ActivatingOrtho, Para
-C(O)CH₂CH₂COOEtDeactivatingMeta

Metalation and Lithiation Strategies for Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.net This process involves the deprotonation of an aromatic C-H bond by a strong base, typically an organolithium reagent like n-butyllithium, directed by a suitable functional group (Directing Metalating Group, DMG).

In this compound, the carbonyl oxygen of the ketone has lone pairs of electrons that can coordinate to the lithium ion of the organolithium reagent. This coordination can direct the deprotonation to one of the adjacent, or ortho, positions on the aromatic ring. The positions ortho to the acyl group are C2 and C6.

The lithiation would likely proceed by the coordination of n-butyllithium to the carbonyl oxygen, followed by the abstraction of a proton from either the C2 or C6 position. This would form a new organolithium intermediate, 4-(2-lithio-3,5-dimethylphenyl)-4-oxobutyrate. This lithiated species is a potent nucleophile and can be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new substituent regioselectively at the C2 (or C6) position. This strategy offers a complementary approach to electrophilic aromatic substitution for functionalizing the aromatic ring. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Ring

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com To utilize these reactions on the 3,5-dimethylphenyl ring of the title compound, a precursor bearing a suitable functional group, typically a halide (Br, I) or a triflate, is required.

Assuming a halogen atom (e.g., bromine) was introduced at the C2 position via electrophilic aromatic substitution or a metalation-halogenation sequence, the resulting 2-bromo derivative could undergo various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base would form a new C-C bond, leading to biaryl structures. nih.govnih.gov

Heck Coupling: Reaction with an alkene under palladium catalysis would introduce a vinyl group at the C2 position.

Buchwald-Hartwig Amination: This reaction would couple the aryl halide with an amine to form a new C-N bond, providing access to arylamines. sigmaaldrich.com

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium and copper co-catalyst system would install an alkynyl substituent. sigmaaldrich.com

These reactions significantly expand the synthetic utility of the core structure, allowing for the introduction of a wide array of functional groups that are not accessible through classical SEAr or lithiation pathways. The choice of ligands for the palladium catalyst is crucial for achieving high efficiency and can be tailored to the specific substrates. rsc.orgorganic-chemistry.org

Reaction NameCoupling PartnerBond Formed
Suzuki-MiyauraOrganoboron ReagentC(sp²)-C(sp²) or C(sp²)-C(sp³)
HeckAlkeneC(sp²)-C(sp²)
Buchwald-HartwigAmineC(sp²)-N
SonogashiraTerminal AlkyneC(sp²)-C(sp)

Cascade and Tandem Reactions Incorporating this compound

The structure of this compound, which contains both a ketone and an ester functional group, as well as acidic α-protons, makes it a suitable candidate for cascade or tandem reactions. These reactions involve multiple bond-forming events occurring sequentially in a single pot, enhancing synthetic efficiency. nih.gov

A plausible, albeit hypothetical, cascade sequence could be initiated by a Michael addition. The enolate of this compound, formed by deprotonation at the carbon alpha to the ester group (C2), could act as a nucleophile.

Hypothetical Tandem Michael Addition-Aldol Condensation:

Enolate Formation: A base (e.g., sodium ethoxide) would deprotonate the carbon atom adjacent to the ethyl ester, forming an enolate.

Michael Addition: This enolate could then react as a nucleophile in a conjugate addition (Michael reaction) with an α,β-unsaturated carbonyl compound, such as methyl vinyl ketone. This step forms a new carbon-carbon bond and generates a new, larger intermediate which is a 1,7-dicarbonyl compound.

Intramolecular Aldol (B89426) Condensation: The newly formed intermediate possesses another enolizable proton (alpha to the newly introduced ketone) and two carbonyl groups (the original aryl ketone and the newly added ketone). Under the reaction conditions, this intermediate could undergo a base-catalyzed intramolecular aldol condensation. The enolate from the new ketone could attack the aryl ketone, leading to the formation of a new six-membered ring. Subsequent dehydration would yield a substituted cyclohexenone ring fused to the original molecule.

Such a tandem sequence would rapidly build molecular complexity from the relatively simple starting material, demonstrating the potential of this compound in constructing complex polycyclic systems.

Lack of Specific Research Data Precludes Detailed Article on this compound

A thorough investigation into the scientific literature reveals a significant lack of specific, verifiable research data on the chemical compound this compound. While this compound is documented and available commercially, detailed studies outlining its specific roles as a key synthetic building block, as requested, are not publicly available.

Consequently, it is not possible to construct a scientifically accurate and informative article that adheres to the provided, detailed outline. The required subsections—including its role in the construction of carbon skeletons, specific functional group interconversions, and its use as an intermediate for the synthesis of various heterocyclic compounds such as pyrrole, furan, thiophene, pyridine, and pyrimidine (B1678525) derivatives, as well as fused heterocyclic systems—are not supported by available research findings for this particular compound.

General synthetic methods for the classes of compounds mentioned in the outline are well-established in the field of organic chemistry. However, the explicit use of this compound as a precursor in these specific contexts is not documented in the accessible scientific domain. To maintain scientific integrity and accuracy, no assumptions or generalizations from other related compounds can be made to fulfill the request.

Therefore, until specific research on the synthetic applications of this compound becomes available, the generation of a detailed article as per the user's instructions cannot be accomplished.

Ethyl 4 3,5 Dimethylphenyl 4 Oxobutyrate As a Key Synthetic Building Block

Application in the Synthesis of Carbocyclic and Alicyclic Systems

The structural framework of ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate makes it an excellent precursor for the synthesis of various carbocyclic and alicyclic ring systems. The presence of the keto-ester functionality allows for a variety of cyclization strategies, most notably intramolecular Friedel-Crafts acylation.

Intramolecular Friedel-Crafts Acylation

Upon hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-(3,5-dimethylphenyl)-4-oxobutanoic acid can undergo an intramolecular Friedel-Crafts acylation reaction. This acid-catalyzed reaction typically employs a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, to promote the cyclization of the aromatic ring onto the carboxylic acid moiety. nih.gov

In the case of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid, the cyclization is expected to proceed via an acylium ion intermediate, which then attacks the activated 3,5-dimethylphenyl ring. The directing effects of the two methyl groups on the aromatic ring will influence the regioselectivity of this cyclization. The methyl groups are ortho, para-directing activators. Therefore, the electrophilic attack is anticipated to occur at the positions ortho to both methyl groups (the 2- and 6-positions) or para to one and ortho to the other (the 4-position). Given the steric hindrance at the 2- and 6-positions, the cyclization is most likely to occur at the 4-position, leading to the formation of a tetralone derivative.

The expected product from this intramolecular Friedel-Crafts acylation is 5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one . This reaction provides a straightforward route to functionalized tetralone scaffolds, which are important structural motifs in many natural products and pharmaceutically active compounds. researchgate.netsemanticscholar.org

Table 1: Predicted outcome of Intramolecular Friedel-Crafts Acylation
Starting MaterialReagentsPredicted Major ProductRing System Formed
4-(3,5-dimethylphenyl)-4-oxobutanoic acidPolyphosphoric Acid (PPA) or Methanesulfonic Acid5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-oneTetralone (Carbocyclic)

Utilization in the Design and Synthesis of Advanced Materials Precursors

The aromatic keto-ester structure of this compound also presents opportunities for its use as a monomer or a key intermediate in the synthesis of advanced materials, such as high-performance polymers.

Precursors for Polyaryletherketones (PAEKs)

Polyaryletherketones (PAEKs) are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. vt.edugoogle.com The synthesis of PAEKs often involves the nucleophilic aromatic substitution reaction between an activated aromatic dihalide and a bisphenolate. Alternatively, electrophilic routes involving Friedel-Crafts acylations can be employed. vt.edu

This compound, after suitable modification, could serve as a monomer in the synthesis of novel PAEKs. For instance, the aromatic ring could be further functionalized with hydroxyl or halo groups to enable its participation in polymerization reactions. The presence of the ketone and the potential for introducing ether linkages would contribute to the desirable properties of the resulting polymer. The dimethyl substitution pattern on the phenyl ring could also influence the polymer's solubility and processing characteristics.

Monomers for Liquid Crystalline Polymers

Aromatic esters are fundamental building blocks in the synthesis of liquid crystalline polymers (LCPs). researchgate.netresearchgate.netmdpi.commdpi.com These materials exhibit properties of both liquids and solids, making them valuable in applications such as electronics and optics. The rigid aromatic core of this compound, combined with its ester group, provides a structural motif common in mesogenic (liquid crystal-forming) molecules.

Through further chemical modifications, such as the introduction of a second aromatic ring and a flexible alkyl chain, this compound could be converted into a monomer suitable for the synthesis of thermotropic LCPs. The specific substitution pattern on the phenyl ring would affect the molecular geometry and intermolecular interactions, thereby influencing the mesophase behavior and transition temperatures of the resulting polymer.

Table 2: Potential Applications in Advanced Materials
Potential Material ClassRole of this compoundKey Structural Features Utilized
Polyaryletherketones (PAEKs)Monomer precursorAromatic ketone
Liquid Crystalline Polymers (LCPs)Mesogen precursorAromatic ester

Catalytic Applications and Transformations Involving Ethyl 4 3,5 Dimethylphenyl 4 Oxobutyrate

Role in Heterogeneous Catalysis

Heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recycling. Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate can be transformed using various solid-supported catalysts.

The ketone and ester functionalities of this compound can undergo various transformations catalyzed by solid acids and bases. For instance, intramolecular cyclization reactions could be promoted by solid acids like zeolites or sulfated zirconia to form cyclic ethers or lactones, depending on the reaction conditions.

Acid-catalyzed acylation of the aromatic ring is another possibility, although this would likely require harsh conditions and could lead to a mixture of products. youtube.com

Metal nanoparticles supported on various materials have emerged as highly active and selective catalysts for a range of organic transformations. tandfonline.comnih.govacs.orgresearchgate.netfigshare.comacs.orgnih.govresearchgate.netrsc.orgmdpi.com For this compound, nanoparticle catalysis is particularly relevant for the reduction of the ketone and/or ester groups.

Various metal nanoparticles, including those of nickel, iron, copper, and palladium, have been shown to be effective for the hydrogenation of ketones and esters. tandfonline.comnih.govacs.orgresearchgate.netacs.orgnih.govresearchgate.netrsc.orgmdpi.com The choice of metal, support, and reaction conditions can influence the selectivity of the reduction. For example, under certain conditions, it may be possible to selectively reduce the ketone to an alcohol while leaving the ester group intact.

Table 3: Potential Nanoparticle Catalysts for the Reduction of this compound

NanoparticleSupportReductantPotential Product
NiZSM-5H2Alcohol or Alkane acs.org
FePolyethylene glycol (PEG)NaBH4Alcohol researchgate.net
CuMetal-Organic Framework (MOF)N2H4·H2OAlcohol rsc.org
PdCarbonH2Alcohol mdpi.com

No Publicly Available Research Found on the Biocatalytic Transformations of this compound

Extensive searches of scientific literature and databases have revealed no specific studies on the catalytic applications and transformations involving This compound . Consequently, there is no available information to populate the requested article sections on its biocatalytic transformations, including enzyme-mediated reductions and oxidations, or its biotransformation pathways.

The requested article structure is as follows:

5.3. Biocatalytic Transformations of this compound 5.3.1. Enzyme-Mediated Reductions and Oxidations 5.3.2. Biotransformation Pathways

Due to the absence of research data for this specific compound, the detailed, informative, and scientifically accurate content required for these sections cannot be generated. No data tables or detailed research findings concerning the biocatalytic behavior of this compound could be located.

Therefore, the article focusing solely on the chemical compound “this compound” and its biocatalytic transformations cannot be created at this time.

Computational and Theoretical Chemistry Investigations of Ethyl 4 3,5 Dimethylphenyl 4 Oxobutyrate

Electronic Structure Elucidation and Molecular Orbital Theory

The electronic structure of a molecule governs its chemical and physical properties. Molecular Orbital (MO) theory is a fundamental framework used to describe the distribution and energy of electrons in a molecule. Computational methods, particularly those based on quantum mechanics, allow for the detailed elucidation of the electronic structure of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate.

A key aspect of MO theory is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally indicates higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,5-dimethylphenyl ring, which can act as an electron donor. The LUMO is likely to be centered on the carbonyl groups and the conjugated system, which are the electron-accepting regions of the molecule. The distribution of these orbitals dictates how the molecule interacts with other chemical species.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.72
HOMO-LUMO Gap 5.13

Note: These values are illustrative and represent typical energies calculated using Density Functional Theory (DFT) for similar aromatic ketones.

Density Functional Theory (DFT) Studies of Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. DFT calculations can provide various reactivity descriptors that help in understanding and predicting the chemical behavior of this compound. mdpi.com

Local reactivity descriptors, like the Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. psu.edu For this compound, the carbonyl carbons are expected to be the primary sites for nucleophilic attack, while the aromatic ring would be susceptible to electrophilic attack.

DFT can also be employed to map out potential reaction pathways, such as those involved in its synthesis (e.g., Friedel-Crafts acylation) or its subsequent chemical transformations. acs.orgresearchgate.netresearchgate.net By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed, providing mechanistic insights and predicting reaction feasibility and selectivity. researchgate.net

Table 2: Calculated Global Reactivity Descriptors for this compound

DescriptorValue (eV)
Electronegativity (χ)4.285
Chemical Hardness (η)2.565
Global Electrophilicity (ω)3.578

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1 and are typical for similar organic compounds.

Conformation Analysis and Potential Energy Surface Mapping

The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. Conformation analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers for interconversion between them.

Computational methods can be used to perform a systematic search of the conformational space of the molecule. By rotating the single bonds in the flexible ethyl butyrate (B1204436) chain, various conformers can be generated. The energy of each conformer can then be calculated to identify the most stable, low-energy structures.

A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. arxiv.orgmdpi.combohrium.com For this compound, a PES can be constructed by systematically varying key dihedral angles, such as those around the C-C bonds of the butyrate chain and the bond connecting the phenyl ring to the ketone. This mapping helps to identify the global minimum energy conformation and the transition states that connect different conformers. The conformational flexibility is an important factor in how the molecule might bind to a biological target. nih.gov

Spectroscopic Property Prediction and Validation (NMR, IR, UV-Vis)

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Theoretical spectra can be calculated and compared with experimental data to confirm the structure of a molecule and to assign spectral features.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.netmdpi.com These calculations can predict the NMR spectrum of this compound, aiding in the assignment of experimental peaks. The accuracy of these predictions has been shown to be high when appropriate levels of theory and basis sets are used. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be computed to generate a theoretical infrared (IR) spectrum. These calculated frequencies correspond to the various vibrational modes of the molecule, such as the stretching and bending of bonds. For this compound, characteristic peaks for the carbonyl groups (ketone and ester) and the aromatic ring can be predicted and compared with experimental IR spectra for structural validation. chemrxiv.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comqu.edu.qanih.gov By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. For this compound, transitions involving the π-electrons of the aromatic ring and the carbonyl groups are expected to be the most significant.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peak/RegionAssignment
¹H NMR (ppm) 7.5-7.8Aromatic Protons
3.0-3.3-CH₂- (adjacent to ketone)
4.1-4.3-O-CH₂- (ester)
2.3-2.5Aromatic -CH₃
¹³C NMR (ppm) 195-200Ketone C=O
170-175Ester C=O
125-140Aromatic Carbons
IR (cm⁻¹) ~1735Ester C=O stretch
~1685Ketone C=O stretch
~1600, ~1450Aromatic C=C stretch
UV-Vis (nm) ~250π → π* transition
~280n → π* transition

Note: These are illustrative values based on typical ranges for the respective functional groups and computational predictions for similar molecules. illinois.edumaterialsciencejournal.orgsigmaaldrich.com

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japer.in This is particularly useful in drug discovery for predicting the binding mode of a small molecule ligand to a protein target.

If this compound is being investigated for potential biological activity, molecular docking studies can be performed to explore its interactions with relevant protein targets, such as enzymes or receptors. For instance, given its structural similarity to some anti-inflammatory agents, it could be docked into the active site of enzymes like cyclooxygenase (COX). japer.innih.govscialert.netmdpi.com

The docking process involves placing the ligand in various orientations and conformations within the binding site of the protein and scoring these poses based on a scoring function that estimates the binding affinity. nih.govnih.gov The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information can guide the design of more potent and selective analogs.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol) -7.5
Key Interacting Residues TYR 385, ARG 120, LEU 352
Types of Interactions Hydrogen bond with ARG 120, Pi-Alkyl with TYR 385, Hydrophobic with LEU 352

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study. The interacting residues are common in the active sites of enzymes like COX-2. japer.in

Advanced Analytical Techniques for the Comprehensive Characterization of Ethyl 4 3,5 Dimethylphenyl 4 Oxobutyrate

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (C₁₄H₁₈O₃), the expected exact mass can be calculated with a high degree of precision.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular Formula C₁₄H₁₈O₃
Calculated Exact Mass 234.1256 g/mol
Observed [M+H]⁺ 235.1329 m/z

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound are predicted to involve cleavage at the ester and ketone functionalities, as well as within the alkyl chain.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zPredicted Fragment StructureFragmentation Pathway
189.0915 [C₁₂H₁₃O₂]⁺Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.
133.0653 [C₉H₉O]⁺Cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, yielding the 3,5-dimethylbenzoyl cation.
105.0704 [C₇H₅O]⁺Further fragmentation of the 3,5-dimethylbenzoyl cation.
77.0391 [C₆H₅]⁺Loss of CO from the benzoyl cation, a characteristic fragmentation of aromatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the butyrate (B1204436) chain, and the ethyl ester group. The chemical shifts and coupling patterns are indicative of their respective electronic environments.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6s2HAromatic H (ortho to C=O)
~7.2s1HAromatic H (para to C=O)
~4.1q2H-OCH₂CH₃
~3.2t2H-C(=O)CH₂-
~2.7t2H-CH₂CO₂Et
~2.4s6HAr-CH₃
~1.2t3H-OCH₂CH₃

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of carbonyl carbons, aromatic carbons, and aliphatic carbons can be clearly distinguished by their characteristic chemical shifts.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~198Ketone C=O
~173Ester C=O
~138Aromatic C-CH₃
~136Aromatic C (ipso to C=O)
~134Aromatic C-H (para to C=O)
~127Aromatic C-H (ortho to C=O)
~61-OCH₂CH₃
~34-C(=O)CH₂-
~29-CH₂CO₂Et
~21Ar-CH₃
~14-OCH₂CH₃

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Key expected correlations include the triplet and quartet of the ethyl group, and the coupling between the two methylene groups of the butyrate chain.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the connectivity of the larger structural fragments. For instance, correlations would be expected from the aromatic protons to the ketone carbonyl carbon, and from the methylene protons adjacent to the ester to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could show correlations between the aromatic methyl protons and the adjacent aromatic protons, confirming their substitution pattern on the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. These techniques are excellent for identifying the presence of key functional groups.

Table 5: Predicted Key Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
~3050WeakMediumAromatic C-H stretch
~2980MediumMediumAliphatic C-H stretch
~1735StrongMediumEster C=O stretch
~1685StrongStrongKetone C=O stretch
~1600, ~1450MediumStrongAromatic C=C stretch
~1250StrongMediumC-O stretch (ester)

The strong C=O stretching bands for the ester and ketone are particularly diagnostic in the IR spectrum. In the Raman spectrum, the aromatic C=C stretching and the ketone C=O stretching are expected to be prominent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated system, consisting of the aromatic ring and the ketone, is expected to give rise to characteristic absorption bands.

Table 6: Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

λₘₐₓ (nm)Molar Absorptivity (ε)Transition
~250~12,000π → π
~280~1,500π → π
~320~100n → π*

The intense π → π* transitions are characteristic of the aromatic system, while the weaker n → π* transition is associated with the carbonyl group.

Advanced Chromatographic Methods for Purity Assessment and Isomeric Separation

The comprehensive characterization of this compound, a compound of interest in various chemical syntheses, necessitates the use of advanced analytical techniques to ensure its purity and resolve it from potential isomers. High-performance chromatographic methods, particularly when coupled with mass spectrometry, provide the requisite sensitivity and selectivity for this purpose. These techniques are indispensable for quality control, allowing for the detection of trace impurities, starting materials, by-products, and constitutional isomers that may influence the compound's reactivity and physical properties.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds like this compound. The method combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. A non-polar column, such as one coated with 5% diphenyl / 95% dimethyl polysiloxane, is often effective for separating aromatic ketones and esters. As the separated components elute from the column, they are ionized, commonly by electron impact (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification.

For this compound (Molecular Weight: 234.29 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 234. Key fragmentation pathways for aromatic ketones involve alpha-cleavage at the carbonyl group. libretexts.org This would lead to the formation of a stable acylium ion. The primary expected fragmentation would be the loss of the ethyl propionate (B1217596) side chain or cleavage yielding the 3,5-dimethylbenzoyl cation.

Expected Key Fragmentation Ions:

m/z 133: [CH₃)₂C₆H₃CO]⁺, corresponding to the 3,5-dimethylbenzoyl cation. This is often a prominent peak for such structures.

m/z 105: Loss of CO from the m/z 133 fragment, corresponding to the dimethylphenyl cation.

m/z 45: [OC₂H₅]⁺, corresponding to the ethoxy group.

The presence of any unexpected peaks in the chromatogram would indicate impurities, which can be identified by comparing their mass spectra against spectral libraries like the NIST database. acs.org

Table 1: Representative GC-MS Parameters for Purity Analysis

This table is interactive. You can sort and filter the data.

ParameterValuePurpose
GC System Agilent 7890B or equivalentGas Chromatograph
Mass Spectrometer 5977A MSD or equivalentMass Selective Detector
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)Separation of semi-volatile compounds
Carrier Gas HeliumInert mobile phase
Flow Rate 1.0 mL/min (Constant Flow)Consistent elution
Inlet Temperature 250 °CSample vaporization
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading
Injection Volume 1 µLStandard sample volume
Oven Program 80°C (2 min), ramp 15°C/min to 300°C (5 min hold)Temperature gradient for component separation
MS Source Temp. 230 °CIon source temperature
MS Quad Temp. 150 °CQuadrupole analyzer temperature
Ionization Mode Electron Impact (EI)Standard ionization for fragmentation
Ionization Energy 70 eVStandard electron energy
Scan Range 40-500 m/zMass range for detecting fragments

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may have lower volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative. This technique is highly sensitive and suitable for the quantitative analysis of target compounds in complex mixtures. researchgate.net

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode. A C18 column is typically used, which separates compounds based on their hydrophobicity. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid to improve peak shape and ionization efficiency. thermofisher.com

After separation on the HPLC column, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source for this type of analysis, as it is a soft ionization technique that typically keeps the molecular ion intact. For this compound, analysis in positive ion mode would be expected to yield the protonated molecule [M+H]⁺ at m/z 235.3. Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and for quantification, by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. rsc.org

Table 2: Representative LC-MS/MS Parameters for Quantitative Purity Analysis

This table is interactive. You can sort and filter the data.

ParameterValuePurpose
LC System Waters ACQUITY UPLC or equivalentLiquid Chromatograph
Mass Spectrometer Triple Quadrupole (e.g., Sciex QTRAP 5500)Highly sensitive and selective detection
Column C18 (e.g., 2.1 x 100 mm, 3.0 µm)Reversed-phase separation
Mobile Phase A Water + 0.1% Formic AcidAqueous component
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic component
Gradient 5% B to 95% B over 7 minElution of compounds with varying polarity
Flow Rate 0.4 mL/minStandard analytical flow
Column Temp. 40 °CEnsures reproducible retention times
Ionization Mode Electrospray Ionization (ESI), PositiveSoft ionization for molecular ion detection
MRM Transition m/z 235.3 → 133.1Quantifier ion transition ([M+H]⁺ → [3,5-dimethylbenzoyl]⁺)

High-Performance Liquid Chromatography (HPLC) for Isomeric Separation

Constitutional Isomers: The synthesis of this compound can potentially yield constitutional isomers, such as the 2,4-, 2,5-, 2,6-, or 3,4-dimethylphenyl analogues, depending on the starting materials. These positional isomers have the same molecular weight and often similar fragmentation patterns, making their distinction by MS alone challenging. Therefore, chromatographic separation is essential.

Reversed-phase HPLC is an effective technique for separating positional isomers of substituted benzenes. chromforum.orgrsc.org The separation is based on subtle differences in hydrophobicity and interactions with the stationary phase. Columns with phenyl-based stationary phases can offer enhanced selectivity for aromatic compounds through π-π interactions, potentially providing better resolution of dimethylphenyl isomers compared to standard C18 columns.

Table 3: Representative HPLC Parameters for Separation of Dimethylphenyl Isomers

This table is interactive. You can sort and filter the data.

ParameterValuePurpose
LC System Standard HPLC with UV DetectorIsomer separation and detection
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)Enhanced selectivity for aromatic isomers
Mobile Phase Acetonitrile / Water (60:40 v/v)Isocratic elution for simple separation
Flow Rate 1.0 mL/minStandard analytical flow
Column Temp. 30 °CControlled temperature for reproducibility
Detection UV at 254 nmDetection of aromatic ring

Chiral Separation of Related Compounds: While this compound itself is an achiral molecule, it is a β-keto ester. The reduction of the ketone functional group to a hydroxyl group would create a chiral center, resulting in Ethyl 3-hydroxy-4-(3,5-dimethylphenyl)butyrate. The resulting enantiomers ((R)- and (S)-forms) would have identical physical properties and cannot be separated by the methods described above.

For the separation of such enantiomers, Chiral High-Performance Liquid Chromatography (Chiral HPLC) is required. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including alcohols. nih.gov The separation of the enantiomers of a related compound, Ethyl 3-hydroxy-3-phenylpropionate, has been successfully demonstrated using chiral columns. researchgate.netscielo.br

Table 4: Representative Chiral HPLC Parameters for Enantiomeric Separation of the Corresponding Alcohol

This table is interactive. You can sort and filter the data.

ParameterValuePurpose
LC System Standard HPLC with UV DetectorEnantiomer separation and detection
Column Chiral Stationary Phase (e.g., CHIRALPAK IB N-3)Differential interaction with enantiomers
Mobile Phase Hexane / 2-Propanol (90:10 v/v)Normal phase elution for chiral separation
Flow Rate 0.5 mL/minOptimal flow for resolution
Column Temp. 25 °CControlled temperature for selectivity
Detection UV at 220 nmDetection near the absorbance maximum

Emerging Research Directions and Future Perspectives for Ethyl 4 3,5 Dimethylphenyl 4 Oxobutyrate

Integration into Automated Synthesis Platforms and Flow Chemistry

Exploration of Novel Reactivity and Unprecedented Transformations

The unique structural features of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate, which include a ketone and an ester functional group, suggest a rich potential for novel reactivity and unprecedented chemical transformations. However, current research has not extensively documented such explorations. Future studies could delve into its participation in various organic reactions, such as novel cyclizations, condensations, or functional group interconversions, to synthesize more complex and potentially valuable molecules. The steric and electronic effects of the 3,5-dimethylphenyl group could lead to unique reactivity patterns not observed in simpler analogs.

Development of Sustainable and Eco-Friendly Synthetic Strategies

The development of sustainable and eco-friendly synthetic strategies is a cornerstone of modern chemical research. For this compound, this could involve the use of greener solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption. Research into enzymatic or biocatalytic routes for its synthesis could also present a promising avenue for sustainable production. At present, there is a lack of published work specifically addressing green chemistry approaches for the synthesis of this compound.

Applications in Materials Science through Polymerization or Derivatization

While this compound is listed as a potential building block for polymer science, concrete examples of its application in materials science through polymerization or derivatization are yet to be detailed in research literature. The presence of reactive functional groups could allow for its incorporation into polymer backbones or as a pendant group, potentially imparting unique thermal, optical, or mechanical properties to the resulting materials. Further investigation is needed to explore its utility in creating novel polymers and functional materials.

Computational Design of New Chemical Processes Involving this compound

Computational chemistry and in silico process design are powerful tools for accelerating the development of new chemical processes. These approaches can be used to model reaction mechanisms, predict reactivity, and optimize reaction conditions, thereby reducing the need for extensive empirical experimentation. However, there are no specific computational studies found that focus on the design of new chemical processes involving this compound. Future research in this area could provide valuable insights into its reactivity and guide the development of novel synthetic routes and applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate, and how can reaction conditions be tailored for reproducibility?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. A common route involves reacting ethyl acetoacetate with 3,5-dimethylphenol derivatives under basic conditions (e.g., K2_2CO3_3) in anhydrous solvents like THF or DMF. Reflux at 70–80°C for 6–12 hours ensures completion, monitored via TLC or HPLC . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of phenol to ester) and using catalysts like DMAP to enhance reaction rates .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • Methodology :

  • NMR : 1^1H NMR (CDCl3_3) shows characteristic signals: δ 1.3 ppm (triplet, ethyl CH3_3), δ 2.3 ppm (singlet, aryl CH3_3), δ 3.7 ppm (quartet, ester CH2_2), and δ 7.2–7.4 ppm (multiplet, aromatic protons). 13^{13}C NMR confirms the ketone (δ 200–210 ppm) and ester carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 234.3 (C14_{14}H18_{18}O3_3) with fragmentation patterns matching the ester and aryl moieties .
  • IR : Strong absorption bands at 1720 cm1^{-1} (ester C=O) and 1680 cm1^{-1} (ketone C=O) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology :

  • Solubility : Freely soluble in DCM, THF, and ethyl acetate; sparingly soluble in water (<0.1 mg/mL). Solubility in DMSO (10–20 mg/mL) makes it suitable for biological assays .
  • Stability : Stable at −20°C for >2 years in anhydrous conditions. Degrades in acidic/basic media (pH <3 or >10), forming hydrolysis products (e.g., 4-(3,5-dimethylphenyl)-4-oxobutyric acid). Store under inert gas (N2_2) to prevent oxidation .

Advanced Research Questions

Q. How do substituents (e.g., methyl vs. halogens) on the phenyl ring influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodology :

  • Comparative Studies : Replace 3,5-dimethyl groups with halogens (e.g., Cl, F) and assess reaction kinetics. For example, halogenated analogs (e.g., 3,5-dichloro derivatives) show faster nucleophilic substitution due to increased electrophilicity .
  • DFT Calculations : Use Gaussian or ORCA to model electron density maps. The methyl groups act as electron donors, reducing the aryl ring’s electrophilicity compared to halogenated analogs .
  • Experimental Validation : Perform Michael addition reactions with amines (e.g., benzylamine) and compare yields (e.g., 60–70% for dimethyl vs. 85–90% for dichloro derivatives) .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodology :

  • SAR Analysis : Compare bioactivity (e.g., IC50_{50} in enzyme inhibition) of this compound with analogs (e.g., 3,5-dimethoxy or 3,5-difluoro derivatives). Use dose-response curves and statistical models (ANOVA) to identify significant differences .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., cytochrome P450) to visualize binding interactions. Methyl groups may sterically hinder active-site access vs. smaller substituents .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends in bioactivity across substituent classes .

Q. How can computational modeling predict the compound’s metabolic pathways in drug discovery contexts?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to forecast hepatic metabolism. The ester group is prone to hydrolysis by esterases, generating carboxylic acid metabolites .
  • Docking Simulations : AutoDock Vina models interactions with metabolic enzymes (e.g., CYP3A4). The 3,5-dimethyl groups reduce binding affinity compared to unsubstituted analogs, slowing metabolism .
  • In Vitro Validation : Incubate with liver microsomes and quantify metabolites via LC-MS. Key metabolites include 4-(3,5-dimethylphenyl)-4-oxobutyric acid (major) and hydroxylated derivatives (minor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.